molecular formula C18H14N3NaO3S B10817201 Metanil yellow CAS No. 1173501-41-1

Metanil yellow

Cat. No.: B10817201
CAS No.: 1173501-41-1
M. Wt: 375.4 g/mol
InChI Key: NYGZLYXAPMMJTE-UHFFFAOYSA-M
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Preparation Methods

Metanil Yellow is synthesized through a diazotization reaction followed by a coupling reaction. The process involves the following steps :

    Diazotization Reaction: Aniline is diazotized using sodium nitrite and hydrochloric acid to form diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with metanilic acid in an alkaline medium to form this compound.

    Purification: The resulting product is purified through filtration, washing, and drying.

Industrial production methods often involve roller drying, crushing, and mixing for packaging .

Chemical Reactions Analysis

Metanil Yellow undergoes various chemical reactions, including:

    Oxidation: It can be oxidized by strong oxidizing agents, leading to the breakdown of the azo bond.

    Reduction: Reduction of this compound can occur in the presence of reducing agents, resulting in the cleavage of the azo bond to form aromatic amines.

    Substitution: It can undergo electrophilic substitution reactions due to the presence of aromatic rings.

Common reagents used in these reactions include sodium nitrite, hydrochloric acid, and various oxidizing and reducing agents . Major products formed from these reactions include aromatic amines and other breakdown products.

Mechanism of Action

The mechanism of action of Metanil Yellow involves its interaction with cellular components. It is known to bind to proteins and nucleic acids, disrupting normal cellular functions. The dye’s neurotoxic and hepatotoxic effects are attributed to its ability to interfere with neurotransmitter levels and liver enzyme activities . It affects molecular targets such as noradrenaline, dopamine, and serotonin in the brain .

Comparison with Similar Compounds

Metanil Yellow is similar to other azo dyes like Methyl Yellow, Methyl Orange, and Sunset Yellow . it is unique due to its specific color change properties and its use as a pH indicator. Unlike some other azo dyes, this compound is not permitted for food use due to its toxic effects .

Similar Compounds

  • Methyl Yellow
  • Methyl Orange
  • Sunset Yellow

This compound stands out for its specific applications in analytical chemistry and its distinct color change properties.

Properties

IUPAC Name

sodium;3-[(4-anilinophenyl)diazenyl]benzenesulfonate
Source PubChem
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InChI

InChI=1S/C18H15N3O3S.Na/c22-25(23,24)18-8-4-7-17(13-18)21-20-16-11-9-15(10-12-16)19-14-5-2-1-3-6-14;/h1-13,19H,(H,22,23,24);/q;+1/p-1
Source PubChem
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Description Data deposited in or computed by PubChem

InChI Key

NYGZLYXAPMMJTE-UHFFFAOYSA-M
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=CC=C(C=C2)N=NC3=CC(=CC=C3)S(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N3NaO3S
Source PubChem
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Description Data deposited in or computed by PubChem

Related CAS

4005-68-9 (Parent)
Record name Metanil yellow
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DSSTOX Substance ID

DTXSID5041722
Record name C.I. Acid Yellow 36, monosodium salt
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Molecular Weight

375.4 g/mol
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Physical Description

Other Solid, Brownish-yellow solid; [Merck Index] Powder; [Sigma-Aldrich MSDS]
Record name Benzenesulfonic acid, 3-[2-[4-(phenylamino)phenyl]diazenyl]-, sodium salt (1:1)
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CAS No.

587-98-4, 1173501-41-1, 53988-78-6, 68417-63-0, 84842-92-2
Record name Metanil yellow
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Record name Benzenesulfonic acid, 3-[2-[4-(phenylamino)phenyl]diazenyl]-, sodium salt (1:1)
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Record name C.I. Acid Yellow 36, monosodium salt
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Record name Sodium 3-(p-anilinophenylazo)benzenesulphonate
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Record name METANIL YELLOW
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